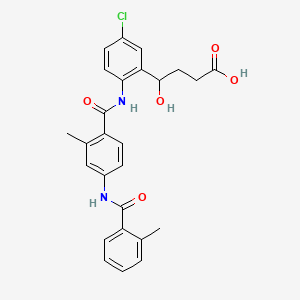

3'-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate

Übersicht

Beschreibung

“3’-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate”, also known as URB937, is a compound with the empirical formula C20H22N2O4 . It is a fatty acid amide hydrolase (FAAH) inhibitor .

Molecular Structure Analysis

The molecular weight of URB937 is 354.40 . The InChI key, which provides a unique identifier for the molecular structure, is CMEQHOXCIGFZNJ-UHFFFAOYSA-N .Chemical Reactions Analysis

URB937 is a FAAH inhibitor . FAAH is an enzyme that breaks down endocannabinoids, which are substances in the body that act on cannabinoid receptors. By inhibiting FAAH, URB937 increases the levels of endocannabinoids .Physical And Chemical Properties Analysis

URB937 is a white to beige powder . It is soluble in DMSO at a concentration of 15 mg/mL . The compound should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen

Peripheral Fatty Acid Amide Hydrolase (FAAH) Inhibitors : This compound is studied as a peripherally restricted FAAH inhibitor, showing antinociceptive effects in mice and rats due to inhibition of FAAH in peripheral tissues and consequent enhancement of anandamide signaling at CB1 cannabinoid receptors (Moreno-Sanz et al., 2013).

Structure-Activity Relationships in FAAH Inhibitors : The compound is part of a class of alkylcarbamic acid biphenyl-3-yl esters, which includes inhibitors like URB597, known for analgesic, anxiolytic-like, and antidepressant-like properties in animal models (Mor et al., 2008).

Chemical and Biological Stability : Its carbamate fragment's reactivity is crucial for pharmacological activity and can impact pharmacokinetics and toxicity (Vacondio et al., 2009).

Radiochemistry for Imaging : The compound has been used in the synthesis of carbon-11 labeled isocyanates, useful for positron emission tomography (PET) imaging of FAAH (Wilson et al., 2011).

Photochemistry of Carbamoyl Derivatives : It's involved in the synthesis of carbamoyl derivatives of photolabile benzoins, which have applications in photochemistry (Papageorgiou & Corrie, 1997).

Potential Role in Drug Toxicity : The compound's derivative, 3-carbamoyl-2-phenylpropionaldehyde, is proposed as an intermediate in the metabolism of the anti-epileptic drug felbamate, and its reactivity may explain some drug toxicities (Thompson, Kinter, & Macdonald, 1996).

Quantitative Structure-Activity Relationships (QSAR) Studies : These studies have been conducted to understand the relationships between molecular structure and biological activity, particularly in the context of FAAH inhibition (Mor et al., 2004).

Selective Inhibition of FAAH : This compound demonstrates a remarkable degree of selectivity for FAAH over other serine hydrolases and components of the endocannabinoid system (Clapper et al., 2006).

Wirkmechanismus

Target of Action

The primary target of 3’-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate is the cytosolic protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and other signaling pathways .

Mode of Action

3’-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate acts as a small molecule inhibitor that binds to PTP1B . By binding to PTP1B, it inhibits the enzyme’s activity, thereby modulating the signaling pathways that PTP1B regulates .

Biochemical Pathways

The inhibition of PTP1B by 3’-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis in the body. By inhibiting PTP1B, the compound can potentially enhance insulin sensitivity and have beneficial effects on glucose metabolism .

Result of Action

The molecular and cellular effects of 3’-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate’s action primarily involve the modulation of the insulin signaling pathway . By inhibiting PTP1B, the compound can enhance insulin sensitivity, potentially leading to improved glucose metabolism .

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEQHOXCIGFZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018151 | |

| Record name | URB937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate | |

CAS RN |

1357160-72-5 | |

| Record name | URB937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

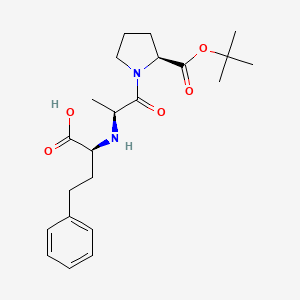

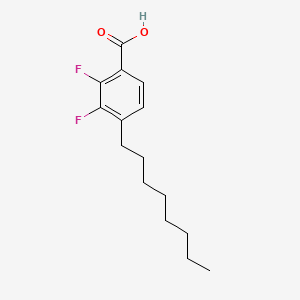

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoic Acid](/img/structure/B584651.png)